N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea
Overview
Description
N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of 4-bromobenzenamine and 1-ethyl-1H-pyrazole-4-carbaldehyde, followed by a reaction with thiourea.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as tyrosine kinase and cyclin-dependent kinase. These enzymes play a key role in cell proliferation and are often overexpressed in cancer cells. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to have antioxidant activity by scavenging free radicals. This compound has also been found to have hepatoprotective effects by reducing liver damage caused by toxic substances.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. This compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea. One area of research is to further investigate its anti-tumor and anti-inflammatory properties and to explore its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another area of research is to investigate its antioxidant and hepatoprotective properties and to explore its potential as a therapeutic agent for liver diseases. Additionally, future research could focus on improving the solubility of this compound in water and developing new methods for its synthesis.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases and the improvement of lab experiment methodologies.
Scientific Research Applications
N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea has been found to have potential applications in various fields of scientific research. One such application is in the field of pharmaceuticals, where this compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[(1-ethylpyrazol-4-yl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c1-2-18-9-10(8-16-18)7-15-13(19)17-12-5-3-11(14)4-6-12/h3-6,8-9H,2,7H2,1H3,(H2,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCVFMFFGEYFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=S)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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